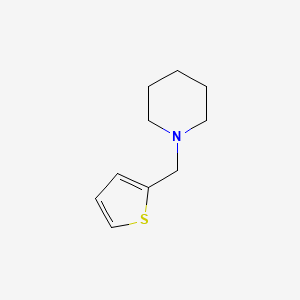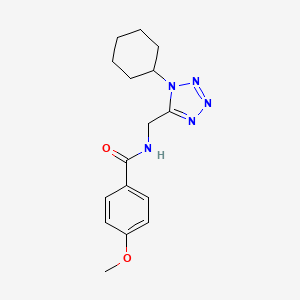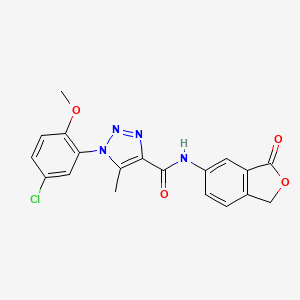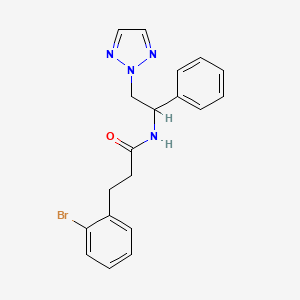
1-(Thiophen-2-ylmethyl)piperidine
Übersicht
Beschreibung
1-(Thiophen-2-ylmethyl)piperidine is a compound with the CAS Number: 91253-06-4 and a molecular weight of 181.3 .
Synthesis Analysis
The synthesis of thiophene derivatives, which includes 1-(Thiophen-2-ylmethyl)piperidine, has been a topic of interest in recent years . The synthesis of these compounds often involves heterocyclization of various substrates . Piperidine synthesis can also occur through the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes .Molecular Structure Analysis
The molecular structure of piperidine-based compounds, including 1-(Thiophen-2-ylmethyl)piperidine, has been studied . The piperidine rings of these molecules adopt a more stable chair conformation of a six-membered ring structure with slight distortion at the point of substitution .Chemical Reactions Analysis
Piperidine, a key component of 1-(Thiophen-2-ylmethyl)piperidine, is widely used to convert ketones to enamines . Upon treatment with calcium hypochlorite, piperidine converts to N-chloropiperidine, a chloramine with the formula C5H10NCl .Physical And Chemical Properties Analysis
1-(Thiophen-2-ylmethyl)piperidine has a boiling point of 265.0±13.0 C at 760 mmHg . It is a clear, colorless liquid that is miscible with water and many organic solvents, indicating its highly polar nature .Wissenschaftliche Forschungsanwendungen
- Anticancer Agents : Researchers have explored derivatives of 1-(Thiophen-2-ylmethyl)piperidine for their potential as anticancer agents. These compounds exhibit promising cytotoxic activity against cancer cells .
- Neurological Disorders : The piperidine scaffold has been investigated for its neuroprotective properties. Scientists are interested in its potential role in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .
- Building Blocks : 1-(Thiophen-2-ylmethyl)piperidine serves as a versatile building block in organic synthesis. It participates in various reactions, including sulfuration/annulation, leading to the formation of thiophene derivatives .
- Conducting Polymers : Researchers have explored piperidine-containing molecules for their use in conducting polymers. These materials find applications in sensors, batteries, and electronic devices .
- Protein-Protein Interactions : The piperidine moiety has been studied as a potential ligand for protein-protein interactions. Understanding these interactions can aid drug design and therapeutic strategies .
- Pesticides and Herbicides : Some derivatives of 1-(Thiophen-2-ylmethyl)piperidine exhibit pesticidal activity. Researchers investigate their effectiveness against pests and weeds .
- Alkaloid Synthesis : The piperidine ring system is a common motif in alkaloids found in natural products. Scientists use synthetic approaches involving 1-(Thiophen-2-ylmethyl)piperidine to access alkaloid analogs .
Medicinal Chemistry and Drug Development
Organic Synthesis
Materials Science
Chemical Biology
Agrochemicals
Natural Product Synthesis
Zukünftige Richtungen
Piperidine derivatives, including 1-(Thiophen-2-ylmethyl)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
1-(thiophen-2-ylmethyl)piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NS/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h4-5,8H,1-3,6-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOLMAQXUDSRHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Thiophen-2-ylmethyl)piperidine | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(Difluoromethyl)-1-methylpyrazol-4-yl]prop-2-enamide](/img/structure/B2755969.png)
![1-[1-(Fluoromethyl)cyclopropyl]ethanone](/img/structure/B2755970.png)

![2,3-Dichloro-N-[2-(1,3-thiazol-2-yl)butan-2-yl]pyridine-4-carboxamide](/img/structure/B2755973.png)
![3-Methyl-1-[(pyrrolidin-2-yl)methyl]urea hydrochloride](/img/structure/B2755974.png)


![ethyl 3-(8-cyclohexyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2755978.png)



![4-Cyano-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2755989.png)
![2,3-Dimethyl-1-phenyl-4-({[(2-phenylethyl)amino]thioxomethyl}amino)-3-pyrazoli n-5-one](/img/structure/B2755991.png)
![N-(cyanomethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]-N-phenylacetamide](/img/structure/B2755992.png)